molecular formula C12H15NO2 B14899599 N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

Cat. No.: B14899599
M. Wt: 205.25 g/mol
InChI Key: JKGPYUFDGIECAK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of propanamide, featuring a cyclopropyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C12H15NO2/c14-11-4-2-1-3-9(11)5-8-12(15)13-10-6-7-10/h1-4,10,14H,5-8H2,(H,13,15)

InChI Key

JKGPYUFDGIECAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=CC=CC=C2O

Origin of Product

United States

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